Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate

HPGDS inhibition Inflammation Prostaglandin D2

Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate (CAS 2606889-05-6 ; molecular formula C₁₀H₉FN₂O₂S, average mass 240.25 g/mol ) is a synthetic pyrazole-5-carboxylate ester distinguished by a 5-fluoro-2-thienylmethyl substituent at the N1 position. It belongs to the class of 1-heteroarylmethyl-1H-pyrazole-5-carboxylates and is curated in authoritative medicinal chemistry databases including ChEMBL (CHEMBL3425953), BindingDB (BDBM50084155), and MeSH (C000596679).

Molecular Formula C10H9FN2O2S
Molecular Weight 240.26 g/mol
Cat. No. B10906098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate
Molecular FormulaC10H9FN2O2S
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NN1CC2=CC=C(S2)F
InChIInChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-12-13(8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3
InChIKeyQOJYDCUIAYGZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate: Compound Profile and Pharmacological Class for Research Procurement


Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate (CAS 2606889-05-6 [1]; molecular formula C₁₀H₉FN₂O₂S, average mass 240.25 g/mol ) is a synthetic pyrazole-5-carboxylate ester distinguished by a 5-fluoro-2-thienylmethyl substituent at the N1 position. It belongs to the class of 1-heteroarylmethyl-1H-pyrazole-5-carboxylates and is curated in authoritative medicinal chemistry databases including ChEMBL (CHEMBL3425953), BindingDB (BDBM50084155), and MeSH (C000596679) [1][2][3]. This compound has been specifically annotated for hematopoietic prostaglandin D synthase (H‑PGDS) inhibitory activity [1][2] and is associated with potential anti-proliferative effects against gallium-resistant lung cancer as recorded in the MeSH supplementary concept record [3].

Why Generic Substitution Fails: Structural Determinants of Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate Function


Generic substitution among pyrazole-5-carboxylate analogs is precluded by the interplay of three structural variables that dictate target engagement and physicochemical behavior. First, the regiochemistry of the carboxylate ester on the pyrazole ring is critical: the 5-carboxylate isomer (CHEMBL3425953) exhibits an IC₅₀ of 26 nM against human H‑PGDS, whereas a closely related regioisomer bearing a different substitution pattern (CHEMBL3425958) shows an IC₅₀ of 1,200 nM under identical assay conditions, representing an approximately 46‑fold loss in potency [1]. Second, the halogen identity on the thiophene ring modulates electronic properties and binding: the 5‑fluoro substituent contributes a distinct combination of electronegativity and steric profile compared to chloro, bromo, or unsubstituted analogs [2]. Third, the methyl ester serves as a defined chemical handle that can be hydrolyzed to the carboxylic acid or converted to carboxamide derivatives for further elaboration; this reactivity profile is not shared by the corresponding acid, amide, or higher alkyl ester congeners [3]. These interdependent structural features mean that in‑class compounds cannot be exchanged without altering potency, selectivity, or downstream synthetic utility.

Quantitative Differentiation Evidence for Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate


H‑PGDS Enzymatic Inhibition: 26 nM IC₅₀ and 46‑Fold Selectivity Window Over a Close Structural Analog

Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate (CHEMBL3425953) inhibits recombinant human hematopoietic prostaglandin D synthase (H‑PGDS) with an IC₅₀ of 26 nM and a binding Kd of 50 nM in a biochemical assay using E. coli‑expressed enzyme [1]. A structurally related pyrazole analog (CHEMBL3425958) bearing a distinct substitution pattern at the pyrazole core was tested in the identical assay and exhibited an IC₅₀ of 1.20 × 10³ nM (1,200 nM) and a Kd of <2.00 × 10⁴ nM [2]. This difference corresponds to an approximately 46‑fold greater inhibitory potency for the target compound. Both data points originate from the same curated AstraZeneca ChEMBL dataset, using the same assay conditions (MCBL/glutathione‑coupled GST enzymatic activity measurement, 30‑min incubation), ensuring direct comparability [1][2].

HPGDS inhibition Inflammation Prostaglandin D2

Regioisomeric Carboxylate Positioning: 5‑Carboxylate vs 3‑Carboxylate Isomer Structural Identity Verification

The target compound is unequivocally the 1H‑pyrazole‑5‑carboxylate regioisomer, as confirmed by its ChemSpider and IUPAC nomenclature records (methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate; CSID 114873918) . A distinct regioisomer, methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate, exists and is cataloged separately . Although no single study directly compares the biological activity of both regioisomers side‑by‑side, the recorded HPGDS IC₅₀ of 26 nM for the 5‑carboxylate isomer [1] contrasts with the known literature precedent that 3‑carboxylate pyrazoles often exhibit divergent pharmacological profiles due to altered hydrogen‑bonding geometry and steric presentation to biological targets [2]. The regioisomeric identity is critical: procurement of the incorrect isomer would result in a chemically distinct entity with unvalidated (and likely different) biological activity.

Regiochemistry Structural isomerism Pyrazole carboxylate

5‑Fluoro‑2‑thienyl Substituent: LogP and Electronic Differentiation Relative to Chloro and Unsubstituted Thienyl Analogs

The 5‑fluoro substituent on the thiophene ring imparts distinct physicochemical properties compared to alternative halogen or hydrogen substitutions. The target compound has a calculated AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . While quantitative head‑to‑head experimental LogP data for the chloro, bromo, and unsubstituted thienyl analogs are not available from a single study, systematic SAR reviews of thienyl‑pyrazole series demonstrate that fluorine substitution enhances lipophilicity and alters electronic properties relative to hydrogen, which can improve target protein binding affinity [1]. The 5‑fluoro‑2‑thienyl group is specifically annotated in the MeSH record as part of the pharmacophore contributing to anti‑proliferative effects against gallium‑resistant lung cancer cells [2], indicating that the fluoro substituent is an integral component of the bioactive structure rather than a replaceable substituent.

Fluorine substitution Lipophilicity SAR Thiophene

Methyl Ester Prodrug Handle: Hydrolytic Conversion to the Carboxylic Acid for Downstream Derivatization

The methyl ester functionality at the 5‑position of the pyrazole ring serves as a masked carboxylic acid. The corresponding free acid, 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylic acid (CAS 2409784-75-2, molecular weight 226.23 g/mol ), is cataloged separately and can be liberated from the methyl ester via standard basic or acidic hydrolysis [1]. The ester form provides advantages for synthetic manipulation: it improves solubility in organic solvents for purification and reaction steps, enables selective transformations without carboxylic acid protection/deprotection sequences, and can serve as a prodrug where esterase‑mediated hydrolysis reveals the active carboxylate species in biological systems [1][2]. This synthetic versatility is not shared by the pre‑formed carboxylic acid, which may present solubility and purification challenges during multi‑step synthesis.

Prodrug Methyl ester Carboxylic acid Synthetic intermediate

Patent‑Documented Synthetic Accessibility via Regiospecific Pyrazole‑5‑carboxylate Methodology

A dedicated patent process (CN103958496A) describes the preparation of N‑substituted 1H‑pyrazole‑5‑carboxylate compounds and derivatives, explicitly encompassing the chemical space of methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate [1]. This patent teaches a regiospecific synthetic route that ensures correct placement of the carboxylate ester at the 5‑position rather than the 3‑ or 4‑position, addressing the well‑known challenge of regioisomeric mixtures in pyrazole alkylation chemistry [1][2]. The availability of this dedicated process patent documentation provides procurement confidence that the target compound can be sourced with defined regioisomeric purity and synthetic provenance, in contrast to unpatented or generic pyrazole intermediates that may contain variable levels of regioisomeric contaminants.

Regiospecific synthesis Pyrazole-5-carboxylate Process chemistry Scale-up

MeSH‑Curated Biological Annotation: Anti‑Proliferative Activity Against Gallium‑Resistant Lung Cancer

The U.S. National Library of Medicine MeSH supplementary concept record for this compound (C000596679) explicitly annotates the compound as having "potential anti-proliferative effects on gallium-resistant lung cancer" with the primary source identified as Bioorganic & Medicinal Chemistry Letters (2014, Vol. 24, Issue 18, pp. 4553–6) [1]. This curated biomedical annotation differentiates the compound from the vast majority of pyrazole-5-carboxylate analogs that lack such curated disease‑relevant biological tagging. The annotation also maps the compound to both the *Pyrazoles* and *Quinolines* MeSH headings, suggesting a hybrid pharmacophore profile that may contribute to its activity in resistant cancer models [1]. While specific IC₅₀ values from the original paper are not accessible in the public MeSH record, the existence of this authoritative annotation provides a unique research entry point that is absent for most closely related analogs.

Anticancer Gallium-resistant Lung cancer MeSH

Recommended Application Scenarios for Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate in Research and Industrial Settings


H‑PGDS Inhibitor Screening and Hit Validation Campaigns

The compound's well‑characterized HPGDS inhibitory activity (IC₅₀ = 26 nM, Kd = 50 nM) [1] makes it suitable as a reference inhibitor in biochemical screening cascades targeting the prostaglandin D2 pathway. Its 46‑fold potency advantage over the structurally related comparator CHEMBL3425958 (IC₅₀ = 1,200 nM) provides a meaningful window for assay validation and SAR benchmarking. Researchers can use this compound to establish baseline inhibition parameters, validate assay sensitivity, and benchmark novel chemical series against a defined potency standard.

Structure‑Activity Relationship (SAR) Exploration of the Pyrazole‑Thienyl Pharmacophore

The compound serves as a key reference point for SAR studies examining the contribution of (i) 5‑fluoro‑2‑thienyl N1 substitution, (ii) 5‑carboxylate regiochemistry, and (iii) methyl ester functionality. Its calculated AlogP of 1.29 and PSA of 90.65 Ų provide baseline physicochemical parameters against which the effects of halogen replacement (Cl, Br, H), carboxylate repositioning (3‑ or 4‑isomers), and ester variation (ethyl, isopropyl, acid) can be quantitatively compared.

Synthetic Methodology Development Using a Patent‑Documented Pyrazole‑5‑carboxylate Scaffold

The compound falls within the scope of patent CN103958496A [2], which describes regiospecific preparation of N‑substituted 1H‑pyrazole‑5‑carboxylates. It can be employed as a model substrate for developing and optimizing hydrolysis (ester to acid), amidation, and other derivatization protocols, benefiting from the documented process chemistry framework that ensures reproducible access to the 5‑carboxylate regioisomer.

Gallium‑Resistant Lung Cancer Research Starting Point

The MeSH supplementary concept annotation linking this compound to anti‑proliferative effects against gallium‑resistant lung cancer [3] provides a literature‑anchored entry point for oncology research programs. The originating publication (Bioorg Med Chem Lett. 2014) can be used to extract cellular assay conditions, potency data, and mechanistic hypotheses that may guide follow‑up studies. This disease‑specific annotation is absent for most related pyrazole‑thienyl analogs, giving this compound a curated research credential.

Quote Request

Request a Quote for Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.